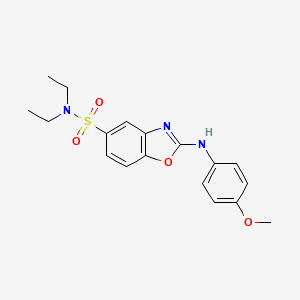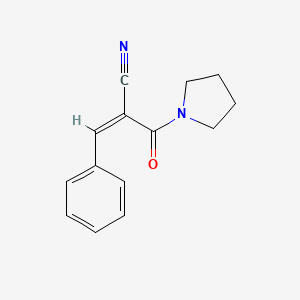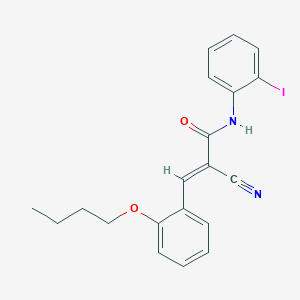
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide, also known as IAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is not fully understood. However, it has been suggested that (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. In addition, (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide in lab experiments is that it exhibits potent biological activity at low concentrations, making it a cost-effective reagent. However, one limitation of using (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is that it is relatively unstable and can degrade over time, requiring careful storage and handling.
Orientations Futures
There are several potential future directions for research on (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential use as a fluorescent probe for the detection of amyloid-beta aggregates in Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide and to explore its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves the reaction of 2-iodoaniline with 3,5-ditert-butyl-4-hydroxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with acrylonitrile and ammonium acetate to obtain (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide.
Applications De Recherche Scientifique
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been investigated for its potential use as a fluorescent probe for the detection of amyloid-beta aggregates, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27IN2O2/c1-23(2,3)17-12-15(13-18(21(17)28)24(4,5)6)11-16(14-26)22(29)27-20-10-8-7-9-19(20)25/h7-13,28H,1-6H3,(H,27,29)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWGYSNPYIMCDB-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466756.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)


![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)


![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)